3-Heptadecylcatechol

Descripción general

Descripción

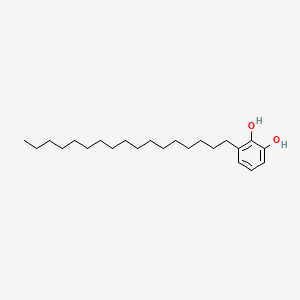

3-Heptadecylcatechol is a chemical compound characterized by a catechol structure substituted at position 3 with a heptadecyl group. Its molecular formula is C23H40O2, and it is known for its hydrophobic properties due to the long alkyl chain attached to the catechol moiety . This compound is also referred to as 3-heptadecyl-1,2-benzenediol or 3-heptadecylpyrocatechol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Heptadecylcatechol can be synthesized through various methods. One common synthetic route involves the alkylation of catechol with heptadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Heptadecylcatechol undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

Oxidation: Quinones are the major products formed during oxidation.

Substitution: Esters or ethers are formed depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Research Applications

1. Interaction with Biological Macromolecules

Research indicates that 3-heptadecylcatechol can interact with biomolecules such as DNA and proteins, forming adducts that may lead to cellular damage. This property has been studied in the context of toxicity, where it has shown potential to induce strand breaks in DNA and inhibit enzymatic functions by interacting with proteins.

2. Immunomodulatory Effects

In immunological studies, this compound has been shown to suppress sensitization responses in biological models. For instance, it was observed to inhibit sensitization induced by related compounds when applied epicutaneously. This suggests its potential as an immunomodulator, warranting further investigation into its mechanisms of action .

3. Prophylactic Treatment for Allergic Reactions

Recent studies have explored the use of derivatives of this compound in preventing allergic reactions to poison ivy (Toxicodendron spp.) urushiol. In guinea pig models, administration of modified forms demonstrated tolerance to urushiol sensitization, indicating a promising avenue for allergy prevention strategies .

Material Science Applications

1. Adhesion Properties

Catechols are known for their strong adhesive properties, which have been leveraged in developing novel synthetic adhesives and coatings. The unique structure of this compound allows it to form robust bonds in aqueous environments, making it suitable for biomedical applications such as wound sealing and tissue adhesion .

2. Use in Lacquers and Coatings

this compound has been identified in the composition of traditional Asian lacquers derived from plants like Toxicodendron vernicifluum and Toxicodendron succedaneum. Its presence contributes to the unique properties of these lacquers, which are valued for their durability and aesthetic qualities. Quantitative analyses using techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) have confirmed the presence of this compound in lacquer formulations .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-heptadecylcatechol involves its interaction with various molecular targets. The catechol moiety can form strong hydrogen bonds with different substrates, while the heptadecyl chain provides hydrophobic interactions. These properties enable the compound to act as an effective adhesive and coating material .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Heptadecyl-1,2-benzenediol

- 3-Heptadecylpyrocatechol

- Urushiol : A mixture of similar compounds found in poison ivy and poison oak .

Uniqueness

3-Heptadecylcatechol is unique due to its specific substitution pattern and the length of the alkyl chain. This combination imparts distinct hydrophobic properties and makes it particularly useful in applications requiring strong adhesion and hydrophobicity .

Actividad Biológica

3-Heptadecylcatechol, a catechol derivative, has garnered attention in scientific research due to its significant biological activities, particularly in relation to its immunogenic properties and potential toxicity. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain (C17) attached to a catechol moiety. Its chemical formula is , and it is classified under catechols, which are known for their reactivity due to the presence of hydroxyl groups on the aromatic ring.

Immunological Reactions

Research indicates that this compound exhibits notable immunogenic properties. It has been linked to contact dermatitis reactions similar to those caused by urushiol, the active compound found in poison ivy. In a study involving murine models, it was demonstrated that this compound could sensitize and elicit immune responses comparable to those observed with its structural analogs, such as 3-pentadecylcatechol. Specifically, both compounds showed cross-reactivity in sensitization and challenge assays, highlighting their potential role in allergic reactions .

- Table 1: Sensitization and Challenge Responses in Murine Models

| Compound | Sensitization Response | Challenge Response |

|---|---|---|

| This compound | Positive | Positive |

| 3-Pentadecylcatechol | Positive | Positive |

| 5-Methyl-3-pentadecylcatechol | Negative | Negative |

Toxicological Studies

The toxicity profile of this compound has been explored in various studies. Its potential for causing skin irritation and allergic reactions has been documented, particularly in individuals with prior sensitization to related compounds. The mechanism of action appears to involve covalent binding to proteins, leading to an immune response that results in dermatitis .

- Case Study: Contact Dermatitis Incidence

A cohort study assessed the incidence of contact dermatitis among individuals exposed to plants containing catechols. Results indicated a significant correlation between exposure to this compound and the development of allergic reactions, underscoring its allergenic potential.

The biological activity of this compound is primarily attributed to its ability to form adducts with proteins via nucleophilic attack. This process is crucial for its immunogenicity, as it facilitates the recognition of the compound by immune cells, leading to sensitization. Studies have shown that modifications at specific positions on the catechol ring can influence the degree of sensitization and challenge responses observed in animal models .

Propiedades

IUPAC Name |

3-heptadecylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h17,19-20,24-25H,2-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRKLUVKXMAMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207331 | |

| Record name | 3-Heptadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5862-27-1 | |

| Record name | 3-Heptadecylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5862-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptadecylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptadecylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTADECYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29R0483XLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.